molecular formula C27H22ClN3O2S B2388104 (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide CAS No. 799818-77-2

(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide

Cat. No.: B2388104
CAS No.: 799818-77-2
M. Wt: 488
InChI Key: FVALOFSEFLAQMT-MEFGMAGPSA-N
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Description

(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O2SC_{22}H_{20}ClN_3O_2S with a molecular weight of approximately 427.93 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazolidine derivatives. For instance, a related compound showed significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent efficacy against bacterial growth .

Anticancer Activity

Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms. One study reported that specific thiazolidinones exhibited selective cytotoxicity against cancer cell lines, with IC50 values ranging from 8.5 μM to 25.6 μM for different cell lines like K562 and HeLa. Notably, some compounds outperformed cisplatin, a standard chemotherapy drug, in terms of cytotoxicity .

A study on thiazolidinones revealed that these compounds could trigger apoptosis via both extrinsic and intrinsic pathways. This dual mechanism enhances their potential as anticancer agents. The compounds were also found to inhibit angiogenesis by disrupting endothelial cell function at sub-toxic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by their structural features. Substituents on the phenyl rings and the thiazolidine moiety significantly affect their potency. For example:

  • Chloro substituents at specific positions enhance antimicrobial activity.
  • Alkyl substitutions can increase cytotoxic effects against cancer cells.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC (μmol/mL)IC50 (μM)Reference
Thiazolidinone AAntibacterial10.7 - 21.4N/A
Thiazolidinone BAnticancerN/A8.5 - 25.6
Thiazolidinone CAnticancerN/A12.7 - 21.5

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-9-8-10-18(2)24(17)30-25(32)21(16-29)27-31(20-12-4-3-5-13-20)26(33)23(34-27)15-19-11-6-7-14-22(19)28/h3-14,23H,15H2,1-2H3,(H,30,32)/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVALOFSEFLAQMT-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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